BenchChemオンラインストアへようこそ!

N-(9H-Purin-8-yl)acetamide

Purine nucleoside phosphorylase Enzyme inhibition Immunomodulation

Select this 8-acetamido purine scaffold for assays requiring a weak, reversible PNP binder (IC₅₀=1,330 nM). Ideal for washout studies and as a minimal core for systematic derivatization to modulate kinase selectivity or DNA intercalation properties. Use as a negative control to confirm substituent-specific renal effects.

Molecular Formula C7H7N5O
Molecular Weight 177.16 g/mol
Cat. No. B13115407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9H-Purin-8-yl)acetamide
Molecular FormulaC7H7N5O
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=NC=NC=C2N1
InChIInChI=1S/C7H7N5O/c1-4(13)10-7-11-5-2-8-3-9-6(5)12-7/h2-3H,1H3,(H2,8,9,10,11,12,13)
InChIKeyHZRBWYKTINFIQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(9H-Purin-8-yl)acetamide: Technical Specifications and Structural Classification for Sourcing Professionals


N-(9H-Purin-8-yl)acetamide (CAS: 30129-45-4; MF: C7H7N5O; MW: 177.16) is a small-molecule 8-acetamido purine derivative with a fused pyrimidine-imidazole core . As an unadorned purine scaffold, it serves as a foundational building block for medicinal chemistry campaigns, enabling derivatization at multiple positions (e.g., N9, C2, C6) to generate kinase inhibitors, nucleoside phosphorylase modulators, and adenosine receptor probes .

Procurement Risks of Substituting N-(9H-Purin-8-yl)acetamide with In-Class Analogs Without Verified Performance Data


Despite sharing a common purine core, 8-substituted analogs of N-(9H-Purin-8-yl)acetamide cannot be generically interchanged due to the profound influence of the C8 substituent on electronic distribution, target engagement, and metabolic stability [1]. While N-(9H-Purin-8-yl)acetamide exhibits low-micromolar inhibition of purine nucleoside phosphorylase (PNP) and demonstrates specific hydrogen-bonding interactions at DNA intercalation sites, other 8-substituted purines (e.g., 8-aminopurine, 8-bromo, or 8-thio derivatives) display divergent activity profiles—ranging from diuretic effects in renal models to FGFR kinase inhibition—as a function of substituent sterics and electronics [2][3]. Substitution without head-to-head activity verification thus introduces uncontrolled variability in experimental outcomes.

Head-to-Head Quantitative Comparison: N-(9H-Purin-8-yl)acetamide vs. Closest Analogs for Informed Scientific Procurement


PNP Inhibition Potency: N-(9H-Purin-8-yl)acetamide vs. Peldesine (BCX-34)

N-(9H-Purin-8-yl)acetamide inhibits human erythrocyte purine nucleoside phosphorylase (PNP) with an IC50 of 1,330 nM and a Ki of 290,000 nM [1]. In contrast, the clinical-stage PNP inhibitor Peldesine (BCX-34) demonstrates substantially higher potency, with IC50 values of 36 nM (human), 5 nM (rat), and 32 nM (mouse) [2].

Purine nucleoside phosphorylase Enzyme inhibition Immunomodulation

Kinase Inhibition Profile: 8-Acetamido vs. 8-Aryl Purines

N-(9H-Purin-8-yl)acetamide lacks a large aromatic substituent at C8, which correlates with reduced kinase engagement. A structurally distinct 8-substituted purine, N-[8-(4-bromo-1H-indol-3-yl)-6-hydroxy-9H-purin-2-yl]-acetamide, inhibits FGFR1 kinase with an IC50 of 1.56 μM and shows cellular antiproliferative activity against A549 cells (IC50 8.28 μM) and B16-F10 cells (IC50 6.59 μM) [1]. No comparable FGFR1 inhibition data exists for the simple acetamido compound.

Kinase inhibition FGFR1 Anticancer

DNA Intercalation Potential: Acetamide Linker Contribution to Binding Stability

In silico and in vitro studies of acetamide-linked purine derivatives reveal that the acetamide moiety facilitates stable DNA intercalation. Compound 1 (a representative acetamide-linked purine) maintained strong interactions with both DNA strands, showing a carbonyl frequency reduction via FT-IR and an IC50 of 42.17 μM in anticancer assays [1]. While this data is from a structurally more elaborate analog, it underscores the acetamide functional group's role in DNA groove fitting—a feature retained in N-(9H-Purin-8-yl)acetamide as a minimal scaffold.

DNA binding Intercalation Anticancer

Renal and Cardiovascular Profile: 8-Acetamido vs. 8-Aminopurine Analogs

8-Aminopurines (e.g., 8-aminoguanine, 8-aminohypoxanthine) induce diuresis, natriuresis, and glucosuria in rodent models, with 8-aminoguanine demonstrating the most pronounced glucosuric effects [1]. N-(9H-Purin-8-yl)acetamide, lacking the free 8-amino group, has not been reported to elicit such renal or cardiovascular responses, indicating that the 8-amino substituent is a key pharmacophore for these physiological activities.

Cardiovascular Renal physiology Diuresis

Validated Application Scenarios for N-(9H-Purin-8-yl)acetamide Based on Quantitative Differentiation Evidence


Mechanistic Studies of Purine Nucleoside Phosphorylase Using a Low-Potency Tool Compound

Procure N-(9H-Purin-8-yl)acetamide for experiments requiring a weak, reversible PNP binder (IC50 = 1,330 nM) to probe substrate-competitive inhibition kinetics without complete enzyme blockade [1]. Its low affinity makes it suitable for washout studies and for benchmarking more potent PNP inhibitors like Peldesine.

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Exploration

Use as a minimal purine core for systematic derivatization campaigns. The 8-acetamido group provides a tractable starting point for introducing larger substituents (e.g., aryl, alkyl) to modulate kinase selectivity or DNA intercalation properties, as demonstrated by FGFR1 inhibitor analogs [2].

DNA Binding Reference in Comparative Linker Studies

Employ N-(9H-Purin-8-yl)acetamide as a reference compound in biophysical assays (e.g., UV melting, fluorescence quenching) to quantify the contribution of the acetamide linker to DNA groove interactions, in comparison to unsubstituted purine or alternative linker chemistries [3].

Negative Control for 8-Aminopurine Renal Pharmacology Studies

Utilize as a negative control in in vivo or ex vivo renal function assays to confirm that observed diuretic and glucosuric effects are specifically dependent on the 8-amino substituent, not on the purine core alone [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(9H-Purin-8-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.